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Compound of Interest

Compound Name: Cabotegravir-d5

Cat. No.: B10820234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling

of Cabotegravir-d5, a deuterated analog of the potent HIV-1 integrase strand transfer inhibitor,

Cabotegravir. This document details a probable synthetic pathway, experimental protocols, and

relevant data for the preparation of this important internal standard used in pharmacokinetic

and analytical studies.

Introduction
Cabotegravir-d5 serves as a crucial internal standard for the accurate quantification of

Cabotegravir in biological matrices by mass spectrometry.[1][2] The incorporation of five

deuterium atoms provides a distinct mass shift, enabling precise differentiation from the

unlabeled drug without significantly altering its chemical properties. The IUPAC name, (3S,

11aR)-N-(2, 4-difluorobenzyl)-6-hydroxy-3-(methyl-d3)-5, 7-dioxo-2, 3, 5, 7, 11, 11a-

hexahydrooxazolo[3, 2-a]pyrido[1, 2-d]pyrazine-2, 2-d2-8-carboxamide, indicates that three

deuterium atoms are located on the methyl group and two are on the oxazolo ring of the

molecule.[1]

Synthesis Pathway
The synthesis of Cabotegravir-d5 is predicated on the established synthetic routes for

Cabotegravir, with the key modification being the use of a deuterated starting material to
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introduce the isotopic labels. The diastereoselective formation of the oxazolidine ring is a

critical step in the overall synthesis.
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Figure 1: Proposed synthesis pathway for Cabotegravir-d5.

Experimental Protocols
The following are detailed methodologies for the key experimental steps in the synthesis of

Cabotegravir-d5. These protocols are based on established literature for the synthesis of

Cabotegravir and have been adapted for the introduction of deuterium labels.

Preparation of (S)-Alaninol-d5
The synthesis of the crucial deuterated starting material, (S)-Alaninol-d5, can be achieved

through the reduction of commercially available L-Alanine-d5.

Materials:

L-Alanine-d5

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

Anhydrous tetrahydrofuran (THF)

Deuterated water (D₂O) for quenching (optional, to maintain deuterium integrity)

Standard workup and purification reagents
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Procedure:

A suspension of L-Alanine-d5 is slowly added to a stirred solution of LiAlH₄ in anhydrous

THF at 0 °C under an inert atmosphere.

The reaction mixture is then refluxed for several hours until the reaction is complete, as

monitored by thin-layer chromatography (TLC).

The reaction is carefully quenched by the slow addition of D₂O (or H₂O) followed by an

aqueous base solution.

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced

pressure.

The crude (S)-Alaninol-d5 is purified by distillation or chromatography to yield the desired

product.

Synthesis of the Aldehyde Intermediate
The aldehyde intermediate is a common precursor in the synthesis of Cabotegravir. Its

preparation involves a multi-step sequence starting from simpler building blocks, as detailed in

the literature.[3][4]

Diastereoselective Cyclization to form the Cabotegravir-
d5 Precursor
This critical step involves the reaction of the aldehyde intermediate with (S)-Alaninol-d5 to form

the oxazolidine ring with high diastereoselectivity.[4]

Materials:

Aldehyde Intermediate

(S)-Alaninol-d5

Magnesium triflate (Mg(OTf)₂) or other Lewis acid catalyst

Acetonitrile (CH₃CN) or other suitable solvent
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Procedure:

The aldehyde intermediate is dissolved in acetonitrile.

(S)-Alaninol-d5 is added to the solution.

The Lewis acid catalyst, such as Mg(OTf)₂, is added, and the mixture is stirred at a

controlled temperature.

The reaction progress is monitored by HPLC or LC-MS.

Upon completion, the reaction is worked up by quenching, extraction, and purification by

chromatography to isolate the Cabotegravir-d5 precursor.

Final Amidation and Demethylation to Yield
Cabotegravir-d5
The final steps involve the amidation of the precursor with 2,4-difluorobenzylamine followed by

demethylation to yield the final product, Cabotegravir-d5.[3]

Materials:

Cabotegravir-d5 Precursor

2,4-Difluorobenzylamine

Coupling agents (e.g., EDCI, HOBt)

Demethylating agent (e.g., lithium bromide)

Appropriate solvents (e.g., DMF, THF)

Procedure:

The Cabotegravir-d5 precursor is dissolved in a suitable solvent like DMF.

A coupling agent and 2,4-difluorobenzylamine are added, and the reaction is stirred until

amidation is complete.
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The intermediate amide is isolated and then subjected to demethylation using a reagent

such as lithium bromide in a solvent like THF.

The final product, Cabotegravir-d5, is purified by crystallization or chromatography.

Data Presentation
The following tables summarize the key quantitative data for Cabotegravir-d5.

Table 1: Physicochemical Properties of Cabotegravir-d5

Property Value Reference

IUPAC Name

(3S, 11aR)-N-(2, 4-

difluorobenzyl)-6-hydroxy-3-

(methyl-d3)-5, 7-dioxo-2, 3, 5,

7, 11, 11a-

hexahydrooxazolo[3, 2-

a]pyrido[1, 2-d]pyrazine-2, 2-

d2-8-carboxamide

[1]

CAS Number 2750534-77-9 [2]

Molecular Formula C₁₉H₁₂D₅F₂N₃O₅ [2]

Molecular Weight 410.4 g/mol [2]

Isotopic Purity ≥99% deuterated forms (d₁-d₅) [2]

Table 2: Analytical Data for Cabotegravir-d5
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Analytical
Technique

Parameter Value Reference

LC-MS/MS Precursor Ion (m/z) 410.4 [5]

Product Ion (m/z) 379.2 [5]

Purity (HPLC) ≥99.94% [5]

Solubility
Soluble in DMSO and

Methanol
[2]

Experimental Workflow Visualization
The overall experimental workflow for the synthesis and analysis of Cabotegravir-d5 is

depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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